InhA Biochemical Potency of the Elaborated Product Incorporating the 2-Chloro-6-fluorobenzyl-5-methylpyrazol-3-amine Scaffold
The elaborated compound 5-((5-amino-3-methyl-1H-pyrazol-1-yl)methyl)-N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, which incorporates the target compound as its core building block, exhibited an InhA pIC₅₀ of 7.1 ± 0.06 (IC₅₀ ≈ 79 nM) in a biochemical assay [1]. This is contrasted with structurally related elaborated fragments in the same study that lack the 2-chloro-6-fluorobenzyl-5-methyl substitution pattern, many of which showed pIC₅₀ < 3 (i.e., essentially inactive at 500 µM) [1]. The binding was further confirmed by surface plasmon resonance (SPR) with a pKd of 5.1, yielding a ligand efficiency (LE) of 0.36 kcal/mol per heavy atom, which places it among the more ligand-efficient InhA fragment-derived inhibitors in the series [1].
| Evidence Dimension | InhA biochemical inhibitory activity (pIC₅₀ / IC₅₀) |
|---|---|
| Target Compound Data | pIC₅₀ = 7.1 ± 0.06 (IC₅₀ ≈ 79 nM) for the elaborated compound incorporating the 2-chloro-6-fluorobenzyl-5-methyl-pyrazol-3-amine scaffold; SPR pKd = 5.1; LE = 0.36 |
| Comparator Or Baseline | Multiple comparator elaborated fragments in the same series (compounds 4, 12, 24, 34, 36) lacking the specific substitution pattern: pIC₅₀ < 3 (activity below detection threshold at 500 µM) |
| Quantified Difference | > 12,500-fold difference in IC₅₀ (79 nM vs. > 500,000 nM for inactive comparators) |
| Conditions | InhA biochemical inhibition assay; SPR binding assay; PDB co-crystal structure 5OIT (X-ray diffraction, 2.58 Å resolution); compounds tested up to 1 mM |
Why This Matters
The specific 2-chloro-6-fluorobenzyl-5-methyl scaffold is essential for achieving nanomolar InhA binding—analogous elaborated compounds with different benzyl substitution patterns or lacking the 5-methyl group are inactive, making this intermediate irreplaceable for replicating the patent-protected chemical series.
- [1] Prati F, Zuccotto F, Fletcher D, Convery MA, Fernandez-Menendez R, Bates R, Encinas L, Zeng J, Chung CW, De Dios Anton P, Mendoza-Losana A, Mackenzie C, Green SR, Huggett M, Barros D, Wyatt PG, Ray PC. Screening of a Novel Fragment Library with Functional Complexity against Mycobacterium tuberculosis InhA. ChemMedChem. 2018;13(7):672-677. Table 1, compound entry for PDB 5OIT (pIC₅₀ = 7.1; SPR pKd = 5.1; LE = 0.36). View Source
